2-benzamido-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide
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Overview
Description
2-benzamido-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring substituted with benzamido, methoxyphenyl, and phenyl groups.
Preparation Methods
The synthesis of 2-benzamido-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the benzamido, methoxyphenyl, and phenyl groups onto the thiophene ring.
Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acids.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-benzamido-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-benzamido-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-benzamido-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide include:
- 2-benzamido-N-(2-methoxyphenethyl)oxazole-4-carboxamide
- 2-benzamido-N-(2-methoxyphenethyl)thiazole-4-carboxamide
These compounds share structural similarities but differ in the heterocyclic ring and substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C26H22N2O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-benzamido-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C26H22N2O3S/c1-17-22(25(30)27-20-15-9-10-16-21(20)31-2)26(28-24(29)19-13-7-4-8-14-19)32-23(17)18-11-5-3-6-12-18/h3-16H,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
AMRWSYUMANDNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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